4'-Aminobiphenyl-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

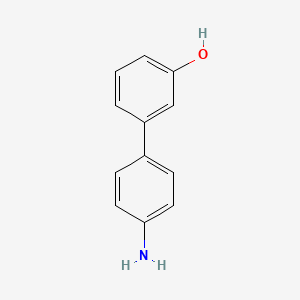

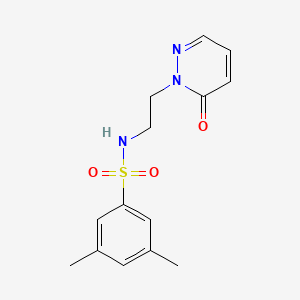

4’-Aminobiphenyl-3-ol is a compound with the IUPAC name 4’-amino [1,1’-biphenyl]-3-ol . It has a molecular weight of 185.23 . It is a yellow to brown solid and is an amine derivative of biphenyl . It was commonly used in the past as a rubber antioxidant and an intermediate for dyes .

Molecular Structure Analysis

The InChI code for 4’-Aminobiphenyl-3-ol is1S/C12H11NO/c13-11-6-4-9 (5-7-11)10-2-1-3-12 (14)8-10/h1-8,14H,13H2 . The exact molecular structure can be found in databases like ChemSpider or NIST Chemistry WebBook . Chemical Reactions Analysis

4-Aminobiphenyl, a related compound, is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . It is also known to form reactive oxygen species during metabolism, leading to DNA damage .Physical And Chemical Properties Analysis

4’-Aminobiphenyl-3-ol is a yellow to brown solid . It has a storage temperature of 2-8°C . It is slightly soluble in cold water, but readily soluble in hot water .Wissenschaftliche Forschungsanwendungen

Ecotoxicological Evaluation

Ecotoxicological Impacts of 4'-Aminobiphenyl-3-ol 4'-Aminobiphenyl-3-ol (4-ABP) has been extensively studied for its ecotoxicological impacts. Research highlights that 4-ABP is toxic to aquatic organisms and mammalian cells. A variety of ecotoxicological models, including Daphnia magna immobilization, zebrafish embryo development, and mammalian cell proliferation inhibition assays, indicate that 4-ABP exhibits significant toxicity. Among the tested systems, D. magna immobilization was the most sensitive to 4-ABP exposure, followed by zebrafish embryo development, and finally, cell proliferation inhibition. These findings underline the necessity of employing a diverse battery of bioassays to comprehensively assess the environmental impact of 4-ABP, as reliance on a single model may not provide a complete picture of its harmful effects (Jiangning et al., 2004).

DNA Adduct Formation and Mutagenicity

DNA Adduct Formation by 4'-Aminobiphenyl-3-ol The interaction of 4'-Aminobiphenyl-3-ol with DNA has been a focal point of research, particularly concerning its potential carcinogenicity. Studies have shown that 4-ABP can form DNA adducts, which are direct indicators of cell damage and may lead to genetic mutations. For instance, an investigation into the formation of 4-Aminobiphenyl-DNA adducts in oral cells of smokers and non-smokers revealed a higher incidence of these adducts in smokers, underscoring individual differences in metabolizing carcinogens and repairing DNA damage (Romano et al., 1997).

Safety and Hazards

4’-Aminobiphenyl-3-ol has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .

Wirkmechanismus

Target of Action

The primary target of 4’-Aminobiphenyl-3-ol is DNA . It interacts with DNA, leading to the formation of DNA adducts . These adducts can induce mutations and initiate carcinogenesis .

Mode of Action

The compound’s mode of action involves its metabolism to a reactive form . When aryl-amines like 4’-Aminobiphenyl-3-ol are metabolized, they can either be activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation . The activated form can interact with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The key biochemical pathway involved in the action of 4’-Aminobiphenyl-3-ol is its metabolic activation via N-hydroxylation, mediated by cytochrome P450 liver enzymes . This leads to the formation of a reactive form of the compound that can bind to DNA and form adducts . These adducts can cause mutations and initiate carcinogenesis .

Result of Action

The primary result of the action of 4’-Aminobiphenyl-3-ol is the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis . In particular, 4’-Aminobiphenyl-3-ol has been associated with an increased incidence of bladder cancer in humans .

Action Environment

The action, efficacy, and stability of 4’-Aminobiphenyl-3-ol can be influenced by various environmental factors. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Moreover, heavy metals present in the environment can affect the distribution and metabolic kinetics of 4’-Aminobiphenyl-3-ol .

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWZHZKOIPJCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Aminobiphenyl-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)

![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-chlorobenzoate](/img/structure/B2868149.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one](/img/structure/B2868150.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)